The nano size and developed surface open a wide range of applications of cobalt nanoparticles in biomedicine . The synthesis methods used to synthesize CoNPs with various properties, such as size, zeta potential, surface area, and magnetic properties, have been assessed .
Cobalt Chloride is also utilized in the production of pigments . Its unique color properties make it a valuable substance in various industries .
In addition to pigments, Cobalt Chloride is used in the production of ceramics and glass . Its versatility and unique properties make cobalt chloride a valuable substance in these industries .
Cobalt Chloride is used as a catalyst in certain chemical reactions . Its ability to speed up chemical reactions makes it a valuable component in various industrial processes .
Cobalt Chloride is used as a component in rechargeable batteries . Its electrochemical properties make it a key ingredient in the production of these batteries .
Cobalt’s most important application is the production of super alloys . Super alloys consist of iron, cobalt, nickel, chromium, tungsten, aluminum, and titanium .
Cobalt-based materials have been used in catalytic, electrocatalytic, photocatalytic, and photoelectrocatalytic water splitting . This process is part of the larger field of renewable energy research .
Cobalt Chloride is used in labs to demonstrate Le Châtelier’s Principle . The reversible chemical reaction involving Cobalt Chloride is used to demonstrate the shifting of equilibrium and the resulting color change .
Cobalt Chloride forms complex ions (CoCl 42–) in less dense acetone . This property is used in various chemical experiments and demonstrations .
Cobalt Chloride has been used in the formation of a mysterious catalyst layer upon application of an anodic potential . This has greatly attracted researchers’ interest .
Cobalt nanoparticles (CoNPs) can be used as contrast agents in magnetic resonance imaging . This is due to their unique properties such as size, zeta potential, surface area, and magnetic properties .
Cobalt chloride, with the chemical formula Cobalt(II) chloride (CoCl₂), is an inorganic compound that serves as a salt of cobalt and chlorine. It exists in various hydrated forms, including the monohydrate, dihydrate, hexahydrate, and non-hydrated (anhydrous) states. The anhydrous form appears as blue crystalline solids, while the hydrated forms display different colors: the dihydrate is purple, and the hexahydrate is pink. The hexahydrate is commonly encountered in laboratory settings due to its stability and solubility in water .
Additionally, when treated with hydrochloric acid, cobalt chloride forms the tetrachlorocobaltate ion , which imparts a blue color to the solution:
The anhydrous form can also be reduced to cobaltocene through reaction with sodium cyclopentadienide:
Cobalt chloride has garnered attention for its biological activity, particularly in medical research. It is known to mimic hypoxia in cellular studies due to its ability to stabilize hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels. This property makes cobalt chloride a useful tool in studies related to cancer biology and tissue engineering .
Cobalt chloride can be synthesized through various methods:
Cobalt chloride has several applications across various fields:
Research into the interactions of cobalt chloride with biological systems has highlighted its role in modulating cellular pathways. Studies indicate that cobalt chloride can activate pathways related to stress responses and angiogenesis due to its ability to stabilize hypoxia-inducible factors. These interactions are particularly relevant in cancer research where oxygen levels play a critical role in tumor growth and metastasis .
Cobalt chloride shares similarities with other metal chlorides but possesses unique properties that distinguish it:
Compound | Formula | Color (Anhydrous) | Solubility in Water | Biological Activity |
---|---|---|---|---|
Cobalt Chloride | CoCl₂ | Blue | High | Hypoxia mimic |
Nickel Chloride | NiCl₂ | Green | High | Less significant biological activity |
Copper(II) Chloride | CuCl₂ | Blue | High | Antimicrobial properties |
Iron(III) Chloride | FeCl₃ | Yellow-brown | High | Used in water treatment |
Cobalt chloride's unique ability to stabilize hypoxia-inducible factors sets it apart from these similar compounds, making it particularly valuable in research contexts focused on oxygen-sensing mechanisms .
Property | Value | Source |
---|---|---|
Molecular Weight | 129.84 g/mol | [30] [32] |
Melting Point | 735°C | [29] [32] |
Boiling Point | 1049°C | [29] [32] |
Density | 3.36 g/cm³ | [33] |
Crystal Structure | Cadmium chloride type (R3m) | [6] [28] |
Appearance | Blue crystalline solid | [29] [32] |
The melting point of anhydrous cobalt chloride is reported as 735°C, with a boiling point of 1049°C [29] [32]. The compound exhibits a density of 3.36 grams per cubic centimeter [33]. An important structural transition occurs at approximately 706°C, which is 20 degrees below the melting point, where the coordination is believed to change from octahedral to tetrahedral [6] [28]. The vapor pressure has been measured as 7.6 millimeters of mercury at the melting point [6] [28].
Cobalt chloride forms several well-characterized hydrates with the general formula CoCl₂·nH₂O, where n equals 1, 2, 6, and 9 [6]. The hexahydrate form is the most commonly encountered in laboratory settings and commercial applications [6]. Each hydrate exhibits distinct structural characteristics and color properties that reflect their different coordination environments.
The hexahydrate CoCl₂·6H₂O contains the neutral molecule trans-CoCl₂(H₂O)₄ and two molecules of water of crystallization [6]. This species can be represented as [CoCl₂(H₂O)₄]·2H₂O and dissolves readily in both water and alcohol [6]. The hexahydrate appears pink in color and has a molecular weight of 237.93 grams per mole [32] [23].
The dihydrate CoCl₂·2H₂O exhibits a fundamentally different structure, forming a coordination polymer [6]. Each cobalt center is coordinated to four doubly bridging chloride ligands, with the octahedral coordination sphere completed by a pair of mutually trans aquo ligands [6] [36]. This compound appears purple in color [6]. The lattice parameters for the dihydrate have been determined across a temperature range from 5 to 298 Kelvin, showing anisotropic contraction with cooling [34].
Hydrate Form | Color | Molecular Weight (g/mol) | Structure Type |
---|---|---|---|
Anhydrous CoCl₂ | Blue | 129.84 | Octahedral/Tetrahedral |
CoCl₂·2H₂O | Purple | 165.87 | Coordination polymer |
CoCl₂·6H₂O | Pink | 237.93 | Trans-[CoCl₂(H₂O)₄]·2H₂O |
The tetrahydrate CoCl₂·4H₂O can be obtained by crystallization around 50°C and contains cis-[CoCl₂(H₂O)₄] molecules, which is unusual since the bulky chloride ligands typically prefer to be as far apart as possible [36]. The monohydrate and anhydrous forms can be obtained by cooling solutions only under high pressure, above 206°C and 335°C, respectively [28].
Cobalt chloride demonstrates considerable solubility in water with temperature-dependent behavior [6] [28]. The mass concentration of a saturated aqueous solution varies significantly with temperature, ranging from 29% at -27.8°C to 54% at the boiling point of 120.2°C [6] [28].
Temperature (°C) | Mass Concentration (%) |
---|---|
-27.8 | 29 |
0 | 33 |
25 | 35 |
51.25 | 48 |
120.2 | 54 |
In diluted aqueous solutions, cobalt chloride dissociates to form the hexaaquacobalt(II) species [Co(H₂O)₆]²⁺ alongside chloride ions [6] [28]. The compound exhibits solubility of 43.6 grams per 100 milliliters of water at 0°C [32] and 45 grams per 100 milliliters at 20°C [29] [33].
Concentrated solutions of cobalt chloride display temperature-dependent color changes, appearing red at room temperature but becoming blue at higher temperatures [6] [28]. This color change reflects the equilibrium between different coordination complexes in solution [22]. The compound also dissolves readily in alcohol, acetone, ether, glycerol, and pyridine [32].
The thermodynamic properties of cobalt chloride and its hydrates have been extensively characterized through various experimental techniques [19] [20] [23] [25]. For the hexahydrate form, the standard enthalpy of formation is -2114.8 kilojoules per mole, while the standard Gibbs free energy of formation is -1755.362 kilojoules per mole [23].
Property | Value | Units |
---|---|---|
Molecular Weight | 237.930 | g/mol |
Standard Enthalpy of Formation | -2114800 | J/mol |
Standard Gibbs Free Energy of Formation | -1755362 | J/mol |
Standard Entropy | 447.095 | J/mol·K |
Molar Volume | 130.300 | cm³/mol |
Thermal analysis studies reveal that the dehydration of cobalt chloride hexahydrate occurs in multiple stages [25] [26]. The compound remains stable up to 31.2°C, after which three consecutive and complex mass losses occur between 31.2 and 202.5°C, corresponding to the loss of hydration water [26]. The first endothermic peak at 71.5°C relates to the loss of two water molecules that form hydrogen bonds outside the coordination sphere [26].
The heat capacity behavior of cobalt chloride complexes has been studied extensively [24]. For the gas phase, the heat capacity follows the Shomate equation with specific parameters determined from 298 to 6000 Kelvin [19] [20]. At 298 Kelvin, the heat capacity is 127.1 joules per mole per Kelvin [20].
Cobalt chloride exhibits characteristic spectroscopic properties that enable its identification and analysis across multiple analytical techniques [11] [13] [18]. The compound demonstrates distinct absorption patterns in the ultraviolet-visible, infrared, and nuclear magnetic resonance regions of the electromagnetic spectrum.
The ultraviolet-visible spectrum of cobalt chloride hexahydrate shows characteristic bands centered at 205.7 nanometers (48614 inverse centimeters) due to the electronic transition n→σ, and another band centered at 512 nanometers (19531 inverse centimeters) due to the n→π electronic transition [11] [13]. The pink color of aqueous cobalt chloride solutions is attributed to the presence of cobalt(II) ions rather than chloride ions [18].
The infrared spectrum of cobalt chloride hexahydrate displays fundamental vibrational bands at specific wavenumbers that correspond to different molecular motions [11] [13]. The symmetry stretching and anti-symmetry stretching modes are non-degenerate, while the bending mode is doubly degenerate [11] [13].
Wavenumber (cm⁻¹) | Wavelength (nm) | Assignment |
---|---|---|
615 | 16260 | Fundamental vibration |
685 | 14598 | Fundamental vibration |
795 | 12578 | Fundamental vibration |
1115 | 8968 | Fundamental vibration |
1340 | 7462 | Fundamental vibration |
1375 | 7272 | Fundamental vibration |
1616.35 | 6186 | Fundamental vibration |
3364 | 2972 | Fundamental vibration |
Cobalt-59 nuclear magnetic resonance spectroscopy provides valuable structural information about cobalt chloride complexes [15]. The cobalt nuclear quadrupolar coupling constant and the span of the chemical shift tensor are sensitive to coordination environment changes [15]. For cobalt complexes, the chemical shift tensor span can range from 260 to 1650 parts per million depending on the specific coordination geometry [15].
Inductively coupled plasma mass spectrometry enables precise quantification of cobalt in various matrices using the 59Co isotope [16]. X-ray diffraction techniques using cobalt as an anode material provide characteristic radiation at 1.79 Angstroms [17]. The crystal structure determination reveals detailed atomic positions and lattice parameters that vary with temperature [34].
Cobalt chloride exhibits diverse crystallographic arrangements depending on its hydration state and environmental conditions. The anhydrous form of cobalt chloride crystallizes in the trigonal space group R-3m [1] [2], adopting the cadmium chloride structure type [1]. This arrangement features a rhombohedral unit cell with parameters a = 6.16 Å and α = 33.43° [2]. The corresponding hexagonal cell dimensions are a = 3.545 Å and c = 17.44 Å, yielding an unusually large c/a ratio of 4.92 [3].
The Materials Project database reports an alternative monoclinic structure with space group C2/m [4] [5]. This two-dimensional layered structure consists of CoCl₂ sheets oriented in the (0, 0, 1) direction, where cobalt(II) ions are bonded to six equivalent chloride atoms forming edge-sharing CoCl₆ octahedra [4] [5]. The bond lengths in this arrangement include two shorter Co-Cl distances at 2.42 Å and four longer ones at 2.44 Å [4] [5].
Hydrated forms demonstrate distinct crystallographic characteristics. The dihydrate CoCl₂·2H₂O crystallizes in the monoclinic space group P21/a with unit cell parameters a = 7.99 Å, b = 8.77 Å, c = 7.03 Å, and β = 110.4° [6]. The hexahydrate CoCl₂·6H₂O adopts the monoclinic space group C2/m with parameters a = 10.38 Å, b = 7.048 Å, c = 6.626 Å, and β = 122.01° [6]. The tetrahydrate CoCl₂·4H₂O exhibits monoclinic symmetry in space group P21/a with dimensions a = 11.548 Å, b = 9.342 Å, c = 6.056 Å, and β = 110.79° [6].
Computational studies have identified multiple polymorphic forms of CoCl₂, including structures in space groups I-42d, I-43m, Pna21, Cmc21, P-3m1, and others [7]. The most stable computed form corresponds to the experimentally observed R-3m structure [7].
The coordination geometry of cobalt(II) in cobalt chloride complexes varies significantly with temperature, pressure, and ligand environment. At room temperature, anhydrous CoCl₂ displays octahedral coordination where each cobalt ion is surrounded by six chloride ions [1] [8]. However, at approximately 706°C (20 degrees below the melting point), the coordination geometry transforms to tetrahedral [1].
In aqueous solutions, cobalt chloride forms the hexaaqua complex [Co(H₂O)₆]²⁺, which exhibits octahedral geometry with Co-O bond lengths of approximately 2.10 Å [9]. This complex displays the characteristic pink color associated with octahedrally coordinated cobalt(II) [9] [10]. The diluted aqueous solutions contain this species alongside chloride ions, while concentrated solutions undergo equilibrium shifts [1].
The tetrachlorocobaltate(II) anion [CoCl₄]²⁻ represents the tetrahedral coordination environment with Co-Cl bond lengths around 2.28 Å [11] [9]. This complex exhibits intense blue coloration and forms under conditions of high chloride concentration or reduced water activity [9] [12].
Mixed coordination environments occur in various cobalt chloride complexes. The dihydrate CoCl₂·2H₂O functions as a coordination polymer where each cobalt center coordinates to four doubly bridging chloride ligands in octahedral geometry, with the octahedron completed by a pair of mutually trans aquo ligands [1]. The Co-Cl bond lengths in this arrangement measure 2.437 Å, while Co-O distances are 2.09 Å [13].
Ligand field effects significantly influence the coordination preferences. The trans-CoCl₂(H₂O)₄ complex demonstrates octahedral coordination with distinct bond lengths: Co-Cl bonds at 2.488 Å and Co-O bonds ranging from 1.896 to 1.916 Å [14]. Crystal field analysis reveals that the 10Dq parameter for this complex is lower than that of [Co(H₂O)₆]²⁺, reflecting the weaker crystal field strength when chloride ligands replace water molecules [14].
Dinuclear complexes such as [CoCl₂(dme)]₂ exhibit both tetrahedral and octahedral coordination sites within the same structure [13] [15]. The tetrahedral cobalt centers coordinate to two bridging and two non-bridging chlorides, while octahedral sites involve bridging chlorides and oxygen atoms from ether ligands [13] [15].
Cobalt chloride forms a remarkable series of hydrate complexes that demonstrate distinct structural and spectroscopic properties. The hexahydrate CoCl₂·6H₂O represents the most common laboratory form, crystallizing as pink crystals with a melting point of 86-87°C and density of 1.924 g/cm³ [16] [17] [18].
The crystal structure of CoCl₂·6H₂O contains the neutral molecule trans-CoCl₂(H₂O)₄ along with two molecules of crystallization water [1]. The geometry around the cobalt ion is octahedral, with four water molecules occupying equatorial positions and two chloride ions at axial positions [6]. The remaining two water molecules form hydrogen bonds with the chloride ions [6].
The dihydrate CoCl₂·2H₂O exhibits purple coloration and functions as a coordination polymer [1]. Each cobalt center achieves octahedral coordination through four doubly bridging chloride ligands and two mutually trans aquo ligands [1]. This structure demonstrates greater thermal stability compared to higher hydrates [8].
The tetrahydrate CoCl₂·4H₂O presents unique structural features with the complex adopting a slightly distorted octahedral geometry around the cobalt(II) ion [6]. Two chloride ions occupy cis-positions, distinguishing this form from the trans-arrangement found in the hexahydrate [6]. The difficulty in crystallizing CoCl₂·4H₂O relates to the relatively unstable cis-dichloro structure and its dependence on hydrogen bonding networks for crystal stability [6].
Solvation dynamics govern the interconversion between different hydrated forms. The equilibrium between hydrated and anhydrous forms follows the general pattern: CoCl₂(s) ⇌ CoCl₂·2H₂O(s) ⇌ CoCl₂·6H₂O(s), with colors progressing from blue through purple to pink [8]. These transformations are fully reversible through controlled heating or humidity exposure [8].
In aqueous solution, the primary equilibrium involves the competition between water and chloride ligands for coordination sites:
[Co(H₂O)₆]²⁺ + 4Cl⁻ ⇌ [CoCl₄]²⁻ + 6H₂O [10] [12]
This equilibrium shifts toward the tetrahedral blue complex upon addition of concentrated hydrochloric acid or upon heating, while dilution with water favors the octahedral pink complex [19] [12].
Alcohol-water mixtures dramatically influence solvation behavior. In 95% ethanol, cobalt chloride dissolves to form an intensely blue solution, attributed to the preferential formation of tetrahedral chloro complexes when water activity is reduced [20] [21]. The alcohol molecules effectively compete with water for hydrogen bonding, allowing chloride ions greater access to the cobalt coordination sphere [20].
Cobalt chloride exhibits extensive polymorphism and undergoes multiple types of phase transitions that significantly alter its structural and spectroscopic properties. Temperature-induced transitions represent one of the most well-characterized phenomena, with the coordination geometry changing from octahedral to tetrahedral at approximately 706°C [1].
Hydration-dehydration transitions occur reversibly across a range of temperatures and humidity conditions. The progression from anhydrous blue CoCl₂ through purple CoCl₂·2H₂O to pink CoCl₂·6H₂O demonstrates systematic structural reorganization [8]. These transitions involve not only the incorporation or removal of water molecules but also fundamental changes in coordination geometry and intermolecular interactions [8].
Solution-phase equilibria demonstrate rapid and reversible coordination changes. The equilibrium between octahedral [Co(H₂O)₆]²⁺ and tetrahedral [CoCl₄]²⁻ complexes responds to changes in chloride concentration, temperature, and solvent composition [22] [23] [24]. This equilibrium has been extensively studied in non-aqueous solvents, where the addition of mercuric chloride or aluminum trichloride can shift the balance toward tetrahedral coordination [23] [24].
Pressure-induced polymorphism occurs in CoCl₂-MnCl₂ mixed crystal systems, where thermal expansion coefficients vary significantly with composition and temperature [25]. These studies reveal that CoCl₂ and MnCl₂ form homogeneous solid solutions without the pronounced miscibility gaps predicted by simple theoretical models [25].
Magnetic phase transitions have been observed in CoCl₂-based intercalation compounds and related systems [26] [27]. The salt CoCl₂·2D₂O serves as a model system for studying quantum phase transitions in quasi-one-dimensional Ising antiferromagnets [27] [28]. These materials exhibit field-dependent phase transitions where magnetic ordering responds to external magnetic fields applied transverse to the preferred spin direction [27] [28].
Structural phase transitions in related cobalt chloride complexes demonstrate the sensitivity of these systems to small perturbations. Studies of trimethylchloromethyl ammonium tetrachlorocobalt(II) complexes reveal successive phase transitions at 252 K and 335 K, driven by order-disorder transformations of both CoCl₄ anions and organic cations [29]. These transitions are accompanied by significant dielectric anomalies [29].
Polymorphic diversity extends to coordination complexes, where cobalt(II) chloride with various organic ligands can crystallize in multiple forms. Three concomitant crystal forms of CoCl₂(3-pyridinemethanol)₄ have been characterized, including triclinic and monoclinic polymorphs along with a dihydrate variant [30]. These forms differ primarily in ligand orientation and crystal packing arrangements [30].
Irritant;Health Hazard;Environmental Hazard